tert-Butylamine hydrobromide
Description
Contextual Significance in Modern Chemical Synthesis and Materials Science
Beyond perovskites, the compound serves as a useful intermediate in organic synthesis. ontosight.aismolecule.com It is employed in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. ontosight.ai For instance, in the synthesis of the antidepressant bupropion (B1668061), the reaction involves the nucleophilic substitution of a bromine group with tert-butylamine (B42293), where the formation of tert-butylammonium (B1230491) bromide is a key part of the reaction mechanism, often precipitating as a byproduct. researchgate.net More recently, research has highlighted the role of the parent amine, tert-butylamine, as a bifunctional additive in nickel-photoredox cross-coupling reactions, demonstrating the continued relevance of this structural motif in developing novel synthetic methodologies. acs.org
Historical Perspectives on tert-Butylamine Hydrobromide in Organic Chemistry
The history of this compound is intrinsically linked to the history of its parent amine, tert-butylamine. The preparation of tert-butylamine and its salts, such as the hydrochloride, has been documented in established chemical literature like Organic Syntheses. orgsyn.org The synthesis of the hydrobromide salt itself is a simple and direct acid-base neutralization reaction between tert-butylamine and hydrobromic acid, a fundamental process in organic chemistry. ontosight.aismolecule.com
Historically, simple amine salts were primarily used as starting materials or intermediates. The purification of such salts, including this compound, can be achieved through standard laboratory techniques like recrystallization from solvents such as absolute ethanol (B145695) and diethyl ether. chemicalbook.com An early infrared spectroscopy study of tert-butylamine salts, including the hydrobromide, was published in the Canadian Journal of Chemistry in 1958, indicating its availability and interest to researchers for fundamental chemical studies by the mid-20th century. chemicalbook.com Its role was largely that of a laboratory reagent, a source of the tert-butylammonium cation or bromide ion, or a precursor for more complex molecules. smolecule.com
Evolution of Research Trajectories Involving this compound
The research trajectory for this compound has evolved significantly from its foundational role as a simple organic salt to a key functional component in advanced materials. Initially, its applications were confined to general organic synthesis, where its primary function was as an intermediate or a counterion. ontosight.aismolecule.com
A major shift occurred with the rise of perovskite photovoltaics. Researchers discovered that incorporating large organic cations could modulate the dimensionality and properties of perovskite crystal lattices. chemicalbook.com The bulky, non-polar tert-butyl group in this compound proved ideal for this purpose, acting as a spacer between inorganic layers to create 2D and quasi-2D perovskite structures. chemicalbook.com This transition marked a significant evolution, moving the compound from a simple reagent to an enabling material for next-generation energy technologies. tcichemicals.comchemicalbook.com This application leverages the specific steric properties of the tert-butyl group to enhance material solubility and device stability. chemicalbook.com
More recent research continues to find new roles for this structural motif. For example, in the development of greener and more efficient synthetic methods, tert-butylammonium bromide has been identified as a byproduct in continuous flow syntheses, prompting investigations into solvent systems that can manage its precipitation. researchgate.net The parent amine's use as a ligand or additive in catalysis, such as in nickel-catalyzed cross-coupling reactions, further demonstrates the evolving utility of this simple chemical. acs.org This progression from a basic chemical intermediate to a functional component in both materials science and advanced synthesis highlights a dynamic research trajectory.
Table 2: Key Research Applications of this compound
| Field | Application | Research Finding |
|---|---|---|
| Materials Science | Perovskite Solar Cells | Used as a precursor to form 2D and quasi-2D perovskite structures, enhancing moisture stability and crystallinity. chemicalbook.com |
| Organic Synthesis | Intermediate | Serves as an intermediate in the synthesis of pharmaceuticals and other organic compounds. ontosight.aismolecule.com |
| Organic Synthesis | Reaction Byproduct | Forms as a precipitate in reactions like the synthesis of bupropion, influencing reaction conditions. researchgate.net |
| Catalysis | Additive (as parent amine) | The related tert-butylamine is used as a highly effective additive in nickel-photoredox cross-coupling reactions. acs.org |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H12BrN |
|---|---|
Molecular Weight |
154.05 g/mol |
IUPAC Name |
tert-butylazanium;bromide |
InChI |
InChI=1S/C4H11N.BrH/c1-4(2,3)5;/h5H2,1-3H3;1H |
InChI Key |
CQKAPARXKPTKBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[NH3+].[Br-] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Tert Butylamine Hydrobromide
Established Synthetic Routes for tert-Butylamine (B42293) Hydrobromide Formation
The formation of tert-butylamine hydrobromide is primarily achieved through straightforward and well-understood chemical reactions. The principal method involves a direct acid-base neutralization, a cornerstone of synthetic chemistry.
Acid-Base Neutralization Approaches
The most direct and common method for synthesizing this compound is through an acid-base neutralization reaction. This approach involves reacting tert-butylamine, a primary aliphatic amine which acts as a base, with hydrobromic acid.
The fundamental reaction is as follows: (CH₃)₃CNH₂ + HBr → (CH₃)₃CNH₃⁺Br⁻
In this reaction, the lone pair of electrons on the nitrogen atom of tert-butylamine accepts a proton (H⁺) from hydrobromic acid. This proton transfer results in the formation of the tert-butylammonium (B1230491) cation and the bromide anion, which together form the ionic salt, this compound. This reaction is typically exothermic, releasing heat as the new, more stable ionic bond is formed.
Optimization of Synthesis Conditions and Yields
The efficiency and yield of the this compound synthesis can be maximized by carefully controlling several reaction parameters. Key factors include temperature, choice of solvent, and the stoichiometry of the reactants. Since the neutralization reaction is exothermic, temperature control is crucial to prevent side reactions and ensure the stability of the final product.
The selection of an appropriate solvent is also vital. A solvent in which the this compound product has low solubility at cooler temperatures is ideal, as this facilitates its precipitation and subsequent isolation from the reaction mixture. The molar ratio of the reactants should be carefully controlled, typically aiming for a 1:1 stoichiometry, to ensure complete conversion and minimize the presence of unreacted starting materials in the crude product, which would complicate the purification process.
Below is a table outlining key parameters for the optimization of this synthesis:
Table 1: Parameters for Optimization of this compound Synthesis| Parameter | Condition | Rationale |
|---|---|---|
| Temperature | Cooled initially, then allowed to warm to room temperature | Manages the exothermic nature of the reaction, preventing byproduct formation and ensuring stability. |
| Solvent | Non-reactive solvent with low product solubility (e.g., ethanol (B145695), diethyl ether) | Facilitates precipitation and easy isolation of the crystalline salt product. |
| Reactant Ratio | Equimolar (1:1) | Ensures complete reaction of the limiting reagent and simplifies purification by minimizing unreacted starting materials. |
| Addition Rate | Slow, dropwise addition of acid to the amine solution | Allows for better temperature control and prevents localized overheating. |
Purification Techniques for Crystalline this compound
Achieving high purity of this compound is essential for its subsequent applications. The primary method for purifying the crude solid product is recrystallization. chemicalbook.com This technique leverages differences in solubility between the desired compound and any impurities.
A well-documented method for the purification of this compound involves the use of absolute ethanol. The crude salt is dissolved in a minimum amount of hot absolute ethanol to create a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. The solution is then allowed to cool slowly. As the temperature decreases, the solubility of this compound in ethanol drops, leading to the formation of pure crystals while the more soluble impurities remain in the solvent. chemicalbook.com
tert-Butylamine as a Key Precursor in Diversified Synthetic Pathways
The significance of this compound is intrinsically linked to the utility of its precursor, tert-butylamine. Tert-butylamine is a crucial intermediate in the synthesis of a wide array of commercially important organic compounds across various sectors, including the rubber, agricultural, and pharmaceutical industries. wikipedia.orgbasf.com
In the rubber industry, tert-butylamine is a key component in the production of sulfenamide-based vulcanization accelerators, such as N-tert-butyl-2-benzothiazolesulfenamide (TBBS). lusida.comgoogle.com These accelerators play a vital role in controlling the rate of the rubber vulcanization process, which imparts strength and durability to rubber products. lusida.com
In the agricultural sector, tert-butylamine serves as a foundational building block for a variety of herbicides and pesticides. wikipedia.org Notable examples include terbacil, terbutryn, and terbumeton (B1683086), which are used to control weeds and pests in various crops.
The pharmaceutical industry also utilizes tert-butylamine as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). basf.comchemicalbook.com For instance, it is used in the manufacture of the antibiotic rifampicin and as a counterion (as erbumine) in the drug perindopril, which is used to treat high blood pressure. wikipedia.orgchemicalbook.com
The diverse applications of its precursor are summarized in the table below.
Table 2: Synthetic Pathways Utilizing tert-Butylamine| Industry | Product Class | Specific Examples |
|---|---|---|
| Rubber | Vulcanization Accelerators | N-tert-butyl-2-benzothiazolesulfenamide (TBBS) |
| Agriculture | Pesticides, Herbicides | Terbacil, Terbutryn, Terbumeton |
| Pharmaceutical | APIs, Drug Components | Rifampicin, Perindopril Erbumine |
Reaction Mechanisms and Catalysis Involving Tert Butylamine Hydrobromide
Mechanistic Studies of Deamination Reactions Catalyzed by Hydrogen Bromide
The deamination of primary amines under acidic conditions is a fundamental reaction, though direct, detailed mechanistic studies specifically on tert-butylamine (B42293) deamination catalyzed by hydrogen bromide are not extensively documented. However, the mechanism can be inferred from established principles of physical organic chemistry involving carbocation intermediates. The process is theoretically initiated by the protonation of the amine, which is already present in the form of tert-butylamine hydrobromide, converting the poor leaving group (-NH2) into a much better one (-NH3+), which can depart as a stable, neutral ammonia (B1221849) molecule.
The acid-catalyzed deamination proceeds via a mechanism analogous to a unimolecular substitution (SN1) or elimination (E1) reaction. The rate-determining step is the heterolytic cleavage of the C-N bond to form a tertiary carbocation.
Protonation: The amine is already protonated in this compound, forming the tert-butylammonium (B1230491) ion.
Dissociation and Ion-Pair Formation: The C-N bond of the tert-butylammonium ion cleaves, yielding a planar tert-butyl carbocation and an ammonia molecule. This step is the slowest and therefore rate-determining. The bromide ion, present as the counter-ion, can form a close association with the carbocation. This can exist as a contact ion pair (or intimate ion pair), where the carbocation and bromide anion are in direct contact, or a solvent-separated ion pair , where one or more solvent molecules are positioned between the ions.
The nature of the halide ion (in this case, bromide from HBr) can influence the subsequent steps of the reaction. While the halide is not directly involved in the rate-determining C-N bond cleavage, it plays a crucial role as a potential nucleophile that can react with the carbocation intermediate.
Nucleophilic Attack: The bromide ion can act as a nucleophile, attacking the tert-butyl carbocation to form tert-butyl bromide. The relative reactivity of different halides as nucleophiles (I- > Br- > Cl-) can affect product distribution if other halides are present.
Catalytic Role: In some enzyme-catalyzed oxidation reactions, bromide is preferred over chloride as a substrate. nih.gov In other contexts, the bromide ion has been shown to have a shielding effect that can alter reaction pathways, for instance, by influencing which hydrogen atom is abstracted by a radical. nih.gov In the deamination context, after the carbocation is formed, the halide's nucleophilicity and concentration will dictate its competition with solvent molecules or other nucleophiles in trapping the carbocation.
Role in Nucleophilic Substitution Reactions
This compound provides the substrate for classic nucleophilic substitution reactions where the ammonium (B1175870) group serves as a leaving group. Due to the tertiary nature of the alkyl group, these reactions proceed exclusively through an SN1 mechanism.
The SN1 mechanism for a reaction involving the tert-butylammonium ion is a stepwise process characterized by the formation of a carbocation intermediate. libretexts.org Amine functions are typically very poor leaving groups; however, protonation to form an ammonium salt dramatically improves their leaving group ability. libretexts.orglibretexts.org
The mechanism proceeds as follows:
Formation of the Leaving Group: The tert-butylamine is protonated by HBr to form the tert-butylammonium ion, (CH3)3CNH3+. This species contains a good leaving group, the neutral ammonia molecule (NH3).
Nucleophilic Attack: A nucleophile present in the reaction mixture rapidly attacks the planar carbocation. This attack can occur from either face of the carbocation, leading to racemization if the carbon were a stereocenter. libretexts.org If the solvent acts as the nucleophile (e.g., methanol), the process is termed solvolysis. libretexts.orgbrainly.com
Deprotonation (if needed): If the nucleophile was neutral (like water or an alcohol), the initial product is a protonated species (an oxonium ion), which then rapidly loses a proton to a base (like water or the bromide ion) to yield the final neutral product. simply.scienceyoutube.com
The choice of solvent is critical in SN1 reactions as it influences the rate and the product distribution. Polar protic solvents are ideal for promoting the SN1 pathway. libretexts.orglibretexts.org
Stabilization of Intermediates and Transition States: Polar protic solvents, such as water, alcohols, and carboxylic acids, effectively stabilize the transition state leading to the carbocation. quora.com They also solvate both the resulting carbocation and the leaving group (ammonia) through hydrogen bonding and dipole-dipole interactions, lowering the activation energy for the ionization step and accelerating the reaction rate. libretexts.orgquora.com
Competition between Substitution (SN1) and Elimination (E1): The carbocation intermediate can also undergo a competing E1 elimination reaction to form an alkene. youtube.com In this pathway, a solvent molecule acts as a weak base to remove a beta-proton, resulting in the formation of 2-methylpropene. This is a common side reaction in SN1 processes involving tertiary substrates. youtube.com Higher temperatures generally favor elimination over substitution.
By-product Formation: The primary by-product from the competing E1 pathway is 2-methylpropene. The ratio of the substitution product (e.g., tert-butyl alcohol or a tert-butyl ether) to the elimination product is sensitive to the solvent, temperature, and the nature of the nucleophile. masterorganicchemistry.com
| Solvent Type | Properties | Effect on tert-Butylammonium Reactions | Favored Pathway |
| Polar Protic (e.g., Water, Methanol) | Contains O-H or N-H bonds; capable of hydrogen bonding. | Stabilizes the carbocation intermediate and the ammonium leaving group, accelerating the rate-determining ionization step. libretexts.orgquora.com | SN1 / E1 |
| Polar Aprotic (e.g., DMSO, Acetonitrile) | Has a dipole moment but lacks O-H or N-H bonds. | Less effective at stabilizing the carbocation intermediate compared to protic solvents. libretexts.org | SN1 reactions are disfavored/slower. |
| Non-Polar (e.g., Hexane, Benzene) | Low dielectric constant; does not effectively solvate charged species. | Fails to stabilize the charged carbocation intermediate, significantly hindering or preventing the SN1/E1 pathway. | Reaction is extremely slow or does not occur. |
Participation in Cross-Coupling Reactions and Ligand Chemistry
In modern synthetic chemistry, tert-butylamine (for which the hydrobromide salt is a stable precursor) has emerged as a highly effective component in transition metal-catalyzed cross-coupling reactions. It functions as a cost-effective, bifunctional additive, serving as both a base and a ligand, particularly in nickel-catalyzed photoredox reactions. nih.govuni-regensburg.deacs.org
The use of tert-butylamine addresses common challenges in cross-coupling, such as the need for specific optimization of separate ligand and base components. uni-regensburg.deacs.org As a primary amine, it is advantageous due to its low cost, solubility, and mild nature. nih.gov In these reactions, this compound would be neutralized in situ to provide the active tert-butylamine base/ligand.
The unique effectiveness of tert-butylamine is attributed to its steric profile:
Ligand Properties: The bulky tertiary alkyl group enhances the lability of coordination to the metal center, which facilitates efficient ligand exchange and catalytic turnover. nih.govacs.org
Suppression of Side Reactions: Its steric hindrance makes undesired self-coupling reactions, which are observed with less bulky primary amines like hexylamine (B90201) and cyclohexylamine, more challenging. nih.govacs.org
Dual Functionality: It acts as a base to facilitate deprotonation steps within the catalytic cycle while simultaneously coordinating to the nickel center as a ligand. uni-regensburg.denih.gov
This approach has proven effective for a wide range of C–O and C–N bond-forming reactions, accommodating a diverse array of nucleophiles. nih.govchemrxiv.org
| Nucleophile Class | Example Nucleophile | Product Type | Reported Yield |
| Phenols | 4-methoxyphenol | Aryl Ether | Good to Excellent uni-regensburg.de |
| Aliphatic Alcohols | Cyclohexanol | Alkyl Aryl Ether | Good nih.gov |
| Anilines | Aniline | Diaryl Amine | Good to Excellent acs.org |
| Sulfonamides | Methanesulfonamide | N-Aryl Sulfonamide | Effective nih.gov |
| Sulfoximines | S,S-Dimethylsulfoximine | N-Aryl Sulfoximine | Effective uni-regensburg.de |
| Imines | Benzophenone imine | N-Aryl Imine | Effective nih.gov |
Bifunctional Additive and Ligand Role in Catalytic Cycles
Recent advancements have highlighted the use of tert-butylamine as a cost-effective, bifunctional additive in photoredox nickel-catalyzed cross-coupling reactions, where it concurrently functions as both a base and a ligand. acs.orgchemrxiv.org This dual role simplifies reaction setups by combining functions that typically require separate components. acs.org The primary amino group in tert-butylamine possesses sufficient donor capacity to maintain nickel's reactivity for the crucial oxidative addition step. chemrxiv.org
The bulky tertiary alkyl group of tert-butylamine is critical to its effectiveness. chemrxiv.org It enhances the lability of coordination, which in turn promotes efficient ligand exchange and catalytic turnover. acs.orgchemrxiv.org This steric profile also makes undesirable side reactions, such as reductive elimination and self-coupling, more challenging. chemrxiv.org Furthermore, the absence of α-hydrogen atoms on the tert-butyl group helps to minimize the formation of undesired reductive byproducts. chemrxiv.org This unique combination of electronic and steric properties makes tert-butylamine an ideal additive for facilitating efficient cross-coupling under mild conditions. acs.orgchemrxiv.org
Influence on Reaction Rates and Product Selectivity
The application of tert-butylamine as a dual-function additive significantly influences reaction outcomes. Its use can lead to faster reaction times compared to other additives. chemrxiv.org A key advantage is its ability to create precipitate-free reaction conditions, which is a notable improvement over traditional bases that can cause solubility issues. acs.orgchemrxiv.org This homogeneity is particularly beneficial for potential scale-up and application in continuous flow chemistry systems. chemrxiv.org
The bifunctional nature of tert-butylamine addresses common challenges associated with the synergy between traditional bases and ligands, often eliminating the need for case-by-case optimization. acs.org By serving as both ligand and base, it promotes high efficiency in C-O and C-N bond-forming reactions across a diverse range of nucleophiles, including phenols, anilines, and sulfonamides. acs.orgchemrxiv.org In-situ spectroscopic analysis has shown that these coupling reactions can proceed to completion rapidly, demonstrating a robust catalytic system where the accumulation of byproducts like HBr does not inhibit the catalyst. chemrxiv.org
Table 1: Advantages of tert-Butylamine as a Bifunctional Additive
| Feature | Benefit | Source |
|---|---|---|
| Dual Functionality | Acts as both a ligand and a base, simplifying reaction conditions. | acs.orgchemrxiv.org |
| Cost-Effective | Provides an economical alternative to complex ligand/base systems. | acs.orgchemrxiv.org |
| Enhanced Lability | The tertiary alkyl group facilitates efficient ligand exchange and turnover. | acs.orgchemrxiv.org |
| Improved Selectivity | Minimizes undesired reductive byproduct formation due to the lack of α-hydrogens. | chemrxiv.org |
| Solubility | Enables precipitate-free reaction conditions. | chemrxiv.org |
| Broad Scope | Effective for a wide variety of nucleophiles and electrophiles. | acs.org |
Atmospheric Degradation Pathways of tert-Butylamine and Related Salts
Once released into the atmosphere, tert-butylamine and its salts undergo photo-oxidation, leading to the formation of various degradation products. whiterose.ac.uk The primary mechanism for its atmospheric removal is through reactions initiated by hydroxyl (OH) radicals. nih.govacs.org
OH Radical-Initiated Reactions and Product Formation
The atmospheric degradation of tert-butylamine is predominantly initiated by OH radicals. nih.govacs.org The reaction primarily proceeds through the abstraction of a hydrogen atom from the amino group (-NH2). whiterose.ac.ukyork.ac.ukwhiterose.ac.uk In the presence of nitrogen oxides (NOx), this initial step leads to the generation of tert-butylnitramine and acetone (B3395972) as the main reaction products. nih.govacs.orgyork.ac.ukwhiterose.ac.uk The rate of reaction between tert-butylamine and OH radicals has been measured to be 8.4 (± 1.7) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 305 K. whiterose.ac.ukyork.ac.ukwhiterose.ac.uk
Acetone is formed through the subsequent reaction of intermediates like tert-butylnitrosamine or its isomer, tert-butylhydroxydiazene, with OH radicals, which also yields nitrous oxide (N₂O) and a (CH₃)₃Ċ radical. whiterose.ac.uknih.govacs.org This radical is then converted to acetone and formaldehyde. whiterose.ac.ukyork.ac.ukwhiterose.ac.uk In addition to the major products, several minor products have been predicted and observed, including formaldehyde, 2-methylpropene, acetamide, and propan-2-imine. whiterose.ac.ukyork.ac.ukwhiterose.ac.uk
Experimental studies have also noted that the reaction is accompanied by significant particle formation. whiterose.ac.ukyork.ac.ukwhiterose.ac.uk This aerosol formation is driven by an acid-base reaction between the parent amine and photochemically produced nitric acid, resulting in the formation of tert-butylaminium nitrate (B79036) salt. whiterose.ac.ukyork.ac.ukwhiterose.ac.uk
Table 2: Atmospheric Degradation Products of tert-Butylamine via OH Radical Reaction
| Product Name | Chemical Formula | Role | Source |
|---|---|---|---|
| tert-Butylnitramine | (CH₃)₃CNHNO₂ | Major Product | whiterose.ac.uknih.govyork.ac.uk |
| Acetone | CH₃COCH₃ | Major Product | whiterose.ac.uknih.govyork.ac.uk |
| Formaldehyde | HCHO | Minor Product | whiterose.ac.ukyork.ac.ukwhiterose.ac.uk |
| 2-Methylpropene | C₄H₈ | Minor Product | whiterose.ac.ukyork.ac.ukwhiterose.ac.uk |
| Acetamide | CH₃CONH₂ | Minor Product | whiterose.ac.ukyork.ac.ukwhiterose.ac.uk |
| Propan-2-imine | (CH₃)₂C=NH | Minor Product | whiterose.ac.ukyork.ac.ukwhiterose.ac.uk |
| Nitrous Oxide | N₂O | Gaseous Byproduct | nih.govacs.orgwhiterose.ac.uk |
| tert-Butylaminium Nitrate | (CH₃)₃CNH₃⁺NO₃⁻ | Aerosol Component | whiterose.ac.ukyork.ac.ukwhiterose.ac.uk |
Quantum Chemistry Investigations of Atmospheric Fate
The atmospheric fate of tert-butylamine has been investigated through detailed quantum chemistry studies. whiterose.ac.uknih.govacs.org These computational methods are essential for understanding the underlying mechanisms of its degradation, such as the potential energy surfaces of its reaction with OH radicals. whiterose.ac.uk Theoretical calculations, combined with laboratory experiments conducted in atmospheric simulation chambers like the European Photoreactor (EUPHORE), provide a comprehensive picture of the reaction pathways. nih.govacs.orgyork.ac.ukwhiterose.ac.uk
Quantum chemical calculations have confirmed that hydrogen abstraction from the amino group is the most favorable reaction channel. whiterose.ac.uk These studies help to predict the formation of various products and their branching ratios. whiterose.ac.uk For instance, computational models elucidate the formation pathways of major products like tert-butylnitramine and acetone, as well as minor products. nih.govacs.org Such theoretical investigations are crucial for building accurate atmospheric chemistry models and for predicting the environmental impact of amines released into the atmosphere. whiterose.ac.uk
Structural Elucidation and Crystal Engineering of Tert Butylamine Hydrobromide and Analogues
Single Crystal X-ray Diffraction Analysis of tert-Butylamine (B42293) Hydrobromide Crystal Structures
Single crystal X-ray diffraction has been instrumental in elucidating the precise three-dimensional arrangement of atoms and molecules within the crystal lattice of tert-butylamine hydrobromide.
Determination of Unit Cell Parameters and Space Groups
The crystallographic analysis of tert-butylammonium (B1230491) bromide reveals its crystal system, unit cell dimensions, and space group, which are fundamental parameters defining the crystal structure. The compound crystallizes in a monoclinic system.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.338 |
| b (Å) | 11.354 |
| c (Å) | 11.481 |
| β (°) | 100.34 |
| Volume (ų) | 813.5 |
| Z | 4 |
Analysis of Hydrogen Bonding Networks (N–H…Br, C–H…Br)
The crystal structure of this compound is significantly influenced by a network of hydrogen bonds. The primary interactions are the N–H…Br hydrogen bonds, which are crucial in forming the primary structural motifs. In these interactions, the ammonium (B1175870) group acts as a hydrogen bond donor to the bromide anion, which serves as the acceptor. These strong electrostatic interactions are fundamental to the cohesion of the crystal lattice.
Intermolecular Interactions and Crystal Packing
Supramolecular Synthons and Extended Structural Motifs
In the context of crystal engineering, the recurring and predictable patterns of intermolecular interactions are known as supramolecular synthons. For alkylammonium halides like this compound, the primary supramolecular synthon is the hydrogen-bonded motif formed between the ammonium cation and the bromide anion. These synthons can then self-assemble into extended one-, two-, or three-dimensional networks. The specific nature of these extended motifs is influenced by factors such as the size and shape of the cation and the nature of the halide.
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions
While a specific Hirshfeld surface analysis for this compound is not available in the reviewed literature, analysis of closely related small organic ammonium halides, such as 2-bromoethylammonium bromide, provides valuable insights into the expected intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal.
The Hirshfeld surface is mapped with d_norm, a property that highlights regions of significant intermolecular contact. Red areas on the d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions, while blue areas represent longer contacts, and white areas denote contacts around the van der Waals separation.
For a compound like this compound, the Hirshfeld surface would be expected to show prominent red regions corresponding to the strong N–H…Br hydrogen bonds. The analysis of 2-bromoethylammonium bromide reveals that Br⋯H interactions are the most significant, constituting 62.6% of all intermolecular contacts. A similar dominance of N–H…Br interactions would be anticipated for this compound.
Advanced Spectroscopic Characterization for Structural and Mechanistic Insights
Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for obtaining a molecular fingerprint of tert-butylamine (B42293) hydrobromide. These methods probe the vibrational modes of the molecule, which are sensitive to its structure, bonding, and conformation. researchgate.netresearchgate.net The resulting spectra are unique to the compound and provide valuable insights into its molecular framework. The formation of the hydrobromide salt involves the protonation of the amine group, leading to the tert-butylammonium (B1230491) cation, [(CH₃)₃CNH₃]⁺. This structural change significantly influences the vibrational spectra compared to the parent tert-butylamine molecule.
An FTIR spectrum of tert-butylamine hydrobromide has been recorded using the Potassium Bromide (KBr) pellet technique. nih.gov The primary vibrational modes observed are associated with the tert-butylammonium cation. Raman spectroscopy provides complementary information, as the selection rules for Raman activity differ from those for IR activity. doitpoms.ac.uk While some vibrations may be active in both, others might be exclusively or more strongly observed in one technique. For instance, symmetric vibrations that cause a significant change in polarizability are often strong in Raman spectra. researchgate.netdoitpoms.ac.uk
The vibrational spectrum of this compound is characterized by distinct stretching and bending modes associated with its functional groups. The most prominent of these are the N-H, C-H, C-N, and C-C vibrations of the tert-butylammonium cation.
Key vibrational modes for the tert-butylammonium cation include:
N-H Stretching: The protonation of the amine group to form -NH₃⁺ results in strong, broad absorption bands in the infrared spectrum, typically in the range of 2800-3200 cm⁻¹. These bands are a hallmark of ammonium (B1175870) salts and are broadened due to hydrogen bonding interactions within the crystal lattice. In the parent tert-butylamine, the N-H stretching modes appear at higher frequencies, around 3300-3400 cm⁻¹. researchgate.netwisc.edu
C-H Stretching: The stretching vibrations of the methyl (CH₃) groups of the tert-butyl moiety are observed in the 2900-3000 cm⁻¹ region. wisc.edu These typically appear as sharp, intense peaks.
N-H Bending: The bending or deformation modes of the -NH₃⁺ group give rise to characteristic absorptions. The asymmetric bending mode is typically found around 1600-1650 cm⁻¹, while the symmetric bending mode appears near 1500-1550 cm⁻¹.
C-H Bending: The asymmetric and symmetric bending modes of the methyl groups occur in the 1450-1470 cm⁻¹ and 1370-1390 cm⁻¹ regions, respectively. researchgate.net The peak around 1462 cm⁻¹ is specifically attributed to the tert-butyl groups. researchgate.net
C-N and C-C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon skeleton are found in the fingerprint region of the spectrum, typically between 1000 cm⁻¹ and 1300 cm⁻¹.
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Description |
|---|---|---|
| N-H Stretching | 2800 - 3200 | Broad and strong absorption due to the -NH₃⁺ group. |
| C-H Stretching | 2900 - 3000 | Sharp, intense peaks from the methyl groups. |
| N-H Bending (Asymmetric) | 1600 - 1650 | Deformation of the -NH₃⁺ group. |
| N-H Bending (Symmetric) | 1500 - 1550 | Deformation of the -NH₃⁺ group. |
| C-H Bending (Asymmetric) | 1450 - 1470 | Methyl group deformation. |
| C-H Bending (Symmetric) | 1370 - 1390 | Methyl group deformation. |
| C-N / C-C Stretching | 1000 - 1300 | Skeletal vibrations in the fingerprint region. |
To achieve a more precise assignment of the experimental vibrational spectra, computational methods, particularly Density Functional Theory (DFT), are employed. nih.govnih.gov By creating a computational model of the tert-butylammonium cation, its vibrational frequencies and intensities can be calculated. These theoretical predictions are then compared with the experimental FTIR and Raman data.
This correlation serves several purposes:
Accurate Peak Assignment: It allows for the unambiguous assignment of complex vibrational modes in the fingerprint region that may be difficult to interpret from experimental data alone. mdpi.com
Conformational Analysis: By comparing the spectra of different possible conformers, the most stable conformation in the experimental conditions can be determined.
Understanding Intermolecular Interactions: Discrepancies between gas-phase calculations and solid-state experimental data can provide insights into the effects of intermolecular forces, such as hydrogen bonding, within the crystal lattice. mdpi.com
DFT calculations using functionals like B3LYP with appropriate basis sets have been shown to provide a good description of the geometry and vibrational spectra for various molecules. nih.govmdpi.comresearchgate.net The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical model, improving the agreement with experimental values. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Reactivity Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the molecular structure of this compound by providing detailed information about the local chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
The ¹H NMR spectrum of this compound in a suitable deuterated solvent (like D₂O or DMSO-d₆) is expected to be relatively simple, reflecting the high symmetry of the tert-butylammonium cation. Two main signals are anticipated:
Methyl Protons (-CH₃): The nine protons of the three equivalent methyl groups will give rise to a single, sharp singlet. The high magnetic equivalence of these protons is due to the free rotation around the C-C and C-N bonds.
Ammonium Protons (-NH₃⁺): The three protons on the nitrogen atom will also produce a signal. Its chemical shift and multiplicity can be solvent-dependent. In aprotic solvents like DMSO-d₆, this signal may appear as a broad singlet. In protic solvents, the exchange rate with solvent protons can affect its appearance.
The protonation of the nitrogen atom causes a significant downfield shift for the protons attached to it and adjacent carbons compared to the parent tert-butylamine. This deshielding effect is a key indicator of salt formation.
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -C(CH₃)₃ | ~1.3 - 1.5 | Singlet (s) | 9H |
| -NH₃⁺ | Variable (e.g., ~7-8 in DMSO-d₆) | Broad Singlet (br s) | 3H |
The ¹³C NMR spectrum provides further structural confirmation and is also expected to be simple due to the molecule's symmetry. Two distinct signals are predicted for the tert-butylammonium cation:
Methyl Carbons (-CH₃): The three equivalent methyl carbons will produce a single signal.
Quaternary Carbon (-C(CH₃)₃): The central quaternary carbon atom, bonded to the three methyl groups and the nitrogen atom, will give rise to a separate signal. Quaternary carbon signals are typically less intense than those of protonated carbons.
Similar to ¹H NMR, the chemical shifts in the ¹³C spectrum will be influenced by the protonation of the amine group, generally causing a downfield shift for the carbon atoms, particularly the quaternary carbon directly attached to the nitrogen. oregonstate.edu
| Carbon Type | Expected Chemical Shift (ppm) |
|---|---|
| -C(C H₃)₃ | ~28 - 32 |
| -C (CH₃)₃ | ~50 - 55 |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and bromine) present in a sample of this compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula, C₄H₁₂BrN. nih.govcymitquimica.com
This comparison is crucial for:
Verifying Purity: A close agreement between the experimental and theoretical values provides strong evidence for the purity of the synthesized compound.
Confirming Stoichiometry: It confirms that the elements are present in the correct proportions as dictated by the molecular formula, validating the identity of the compound.
The theoretical elemental composition is calculated using the molecular weight of the compound (154.05 g/mol ) and the atomic weights of its constituent elements. nih.govcymitquimica.com
| Element | Symbol | Atomic Weight (g/mol) | Theoretical Mass Percentage (%) |
|---|---|---|---|
| Carbon | C | 12.011 | 31.18% |
| Hydrogen | H | 1.008 | 7.85% |
| Bromine | Br | 79.904 | 51.86% |
| Nitrogen | N | 14.007 | 9.09% |
Computational Chemistry and Theoretical Investigations of Tert Butylamine Hydrobromide
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has become a primary method for studying the kinetics and mechanisms of chemical reactions due to its balance of accuracy and computational cost. mdpi.com For molecules like tert-butylamine (B42293), DFT calculations can elucidate complex reaction pathways, such as its atmospheric degradation. A significant focus of research has been the reaction of tert-butylamine (tBA) with hydroxyl (OH) radicals, a key process in atmospheric chemistry. whiterose.ac.ukacs.org
Quantum chemistry studies have utilized functionals like M06-2X and methods such as MP2 to investigate this reaction. whiterose.ac.uk These studies reveal that the reaction primarily proceeds through hydrogen abstraction from the amino group (-NH2), leading to the formation of products like tert-butylnitramine and acetone (B3395972) in the presence of nitrogen oxides. whiterose.ac.ukacs.org
Potential Energy Surface Mapping and Transition State Characterization
A cornerstone of mechanistic studies is the mapping of the potential energy surface (PES), which represents the energy of a system as a function of its geometry. By identifying stationary points—minima (reactants, intermediates, products) and first-order saddle points (transition states)—the entire reaction pathway can be charted.
For the reaction of tert-butylamine with the OH radical, DFT calculations have been employed to locate the stationary points on the PES. whiterose.ac.uk Key findings from these computational studies include:
Identification of Transition States: Six saddle points were located for the reaction, corresponding to one N-H abstraction (hydrogen abstraction from the amino group) and five C-H abstractions (hydrogen abstraction from the methyl groups). whiterose.ac.uk
Energy Barrier Calculation: The transition state for N-H abstraction was found to be lower in energy than those for C-H abstraction, indicating that the former is the kinetically favored pathway. The saddle point energy for the N-H abstraction was calculated to be approximately -6 kJ mol⁻¹ with the M06-2X functional and -11 kJ mol⁻¹ with MP2, relative to the separated reactants. whiterose.ac.uk
Vibrational Analysis: Characterization of the transition states is confirmed by vibrational frequency analysis, where a transition state is identified by the presence of a single imaginary frequency. For the N-H abstraction, the M06-2X method predicted an imaginary frequency of 405 cm⁻¹, while the MP2 method predicted a value of 1779 cm⁻¹. whiterose.ac.uk These values correspond to the motion along the reaction coordinate, confirming the nature of the saddle point.
The table below summarizes the calculated energies for the reaction pathways of tert-butylamine with OH radicals.
| Reaction Pathway | Method | Saddle Point Energy (ΔE, kJ mol⁻¹) | Imaginary Frequency (cm⁻¹) |
| N-H Abstraction | M06-2X | -6 | 405 |
| N-H Abstraction | MP2 | -11 | 1779 |
| C-H Abstraction | M06-2X | Higher than N-H abstraction | Not specified |
| C-H Abstraction | MP2 | Higher than N-H abstraction | Not specified |
Data sourced from a quantum chemistry study on the atmospheric degradation of tert-butylamine. whiterose.ac.uk
Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) Analysis
While extensive AIM studies on tert-butylamine hydrobromide are not prominent in the literature, Natural Bond Orbital (NBO) analysis has been applied to related systems, providing valuable insights into their electronic structure. NBO analysis transforms the complex, delocalized molecular orbitals of a wavefunction into a localized picture of chemical bonds and lone pairs, which aligns closely with classical Lewis structures. uni-muenchen.dewikipedia.org
In a theoretical study of a complex containing the tert-butylammonium (B1230491) cation (the protonated form of tert-butylamine), NBO analysis was used to understand the bonding patterns and intermolecular interactions. researchgate.net This analysis reveals crucial details about charge transfer and hyperconjugative interactions within the molecular system. researchgate.net
The key aspects revealed by NBO analysis include:
Lewis Structure Representation: NBO finds the optimal Lewis structure by maximizing the electron density in localized "Lewis-type" orbitals (bonds and lone pairs). wisc.edu For the tert-butylammonium cation, this would involve N-H and C-N sigma (σ) bonds.
Donor-Acceptor Interactions: The analysis quantifies delocalization effects by examining interactions between filled "donor" NBOs (like σ bonds or lone pairs) and empty "acceptor" NBOs (typically antibonding orbitals, σ). The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. For instance, interactions involving the σN-H bonds and adjacent σC-C antibonding orbitals would describe hyperconjugation within the tert-butyl group.
Atomic Charges and Hybridization: NBO provides "natural" atomic charges, which are less basis-set dependent than other methods, and details the hybridization of the atomic orbitals that form the chemical bonds. uni-muenchen.de
Quantum Chemical Parameters and Reactivity Descriptors
Quantum chemical parameters derived from the molecular orbitals of a compound are essential for predicting its reactivity. These descriptors are often calculated using DFT and provide a quantitative measure of a molecule's stability and susceptibility to chemical attack.
HOMO-LUMO Energy Gaps and Electron Transfer
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (Egap), is a critical descriptor of chemical reactivity and stability.
A large Egap implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO.
A small Egap suggests that the molecule is more reactive, as it requires less energy to induce an electronic transition.
In studies of complexes containing the tert-butylammonium cation, frontier molecular orbital analysis has been used to understand the compound's reactivity. researchgate.net The HOMO-LUMO gap provides insight into the charge transfer possibilities within the molecule. For reactions involving tert-butylamine derivatives, the nature of the frontier orbitals can determine the reaction pathway, with some reactions being under orbital control, where the interaction between the HOMO of one reactant and the LUMO of another is paramount. nih.gov
Global and Local Reactivity Indices
From the energies of the HOMO and LUMO, a set of global reactivity descriptors can be calculated to further quantify a molecule's chemical behavior. researchgate.net These indices provide a theoretical framework for understanding concepts like hardness, softness, and electrophilicity.
Based on Koopman's theorem, the ionization potential (I) can be approximated as -EHOMO and the electron affinity (A) as -ELUMO. From these, the following global descriptors are derived:
| Descriptor | Formula | Description |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. |
| Chemical Potential (μ) | μ = -χ = -(I + A) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates a higher reactivity. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |
While specific values for this compound require dedicated calculations, this framework allows for the prediction of its reactivity profile once the frontier orbital energies are known. Local reactivity descriptors, such as Fukui functions, could further be used to predict the specific atomic sites within the molecule most susceptible to nucleophilic or electrophilic attack.
Solvation Effects in Theoretical Models
The computational studies of reaction mechanisms, such as the gas-phase reaction between tert-butylamine and OH radicals, provide a fundamental understanding of the intrinsic reactivity. whiterose.ac.uk However, in a real-world chemical environment, particularly in solution, solvent effects can significantly alter reaction pathways and energetics. This compound, being an ionic salt, is especially sensitive to the solvent environment.
Theoretical models account for solvation in two primary ways:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, treat the solvent as a continuous dielectric medium rather than individual molecules. mdpi.com This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent, which would stabilize the tert-butylammonium and bromide ions.
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the quantum mechanical calculation. This method is more computationally demanding but allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the ammonium (B1175870) group and water molecules. Often, a hybrid approach combining a few explicit solvent molecules with an implicit model for the bulk solvent is used.
For this compound, modeling solvation is crucial for accurately predicting its properties in solution. The solvent would stabilize the ionic charges, influence the conformational preferences of the tert-butylammonium cation, and alter the energy barriers of any reactions it undergoes in solution. Comprehensive computational studies often employ both molecular dynamics (MD) simulations to sample solvent configurations and DFT calculations to analyze the electronic structure of representative solute-solvent clusters. rsc.org
Applications of Tert Butylamine Hydrobromide in Advanced Materials Science and Organic Synthesis
Utilization in Perovskite Solar Cell Materials
Organohalide perovskites are a leading class of materials for next-generation solar cell applications. The incorporation of specific organic cations is a key strategy for tuning the material's properties. tert-Butylamine (B42293) hydrobromide, with its bulky tert-butyl group, is used to modify perovskite structures, leading to significant improvements in material stability and device performance chemicalbook.com.
Modifying Perovskite Structures for Enhanced Stability and Solubility
The introduction of tert-butylammonium (B1230491) bromide (tBABr) into perovskite formulations is a strategic approach to enhance material robustness, particularly against moisture, which is a primary cause of degradation in conventional 3D methylammonium-based perovskites chemicalbook.com. The large, sterically bulky tert-butyl cation acts as a spacer, often inducing the formation of 2D or quasi-2D perovskite structures at the grain boundaries of the primary 3D perovskite film. This structural modification helps to create a more hydrophobic and stable material that is less susceptible to environmental degradation chemicalbook.comresearchgate.net. This improved stability is crucial for the long-term viability of perovskite solar cells (PSCs). Furthermore, the presence of these bulky alkyl groups can promote the solubility of the perovskite precursors, facilitating the formation of uniform and high-quality films chemicalbook.com.
Enhancement of Crystallinity and Device Performance
The use of additives like tert-Butylamine hydrobromide has been shown to remarkably enhance the crystallinity of the perovskite film chemicalbook.com. High crystallinity is essential for efficient charge transport and reduced non-radiative recombination, which are critical factors for high-performance solar cells researchgate.netnih.govmdpi.com. The improved film quality, characterized by fewer defects and decreased grain boundaries, leads to a direct enhancement in key photovoltaic parameters researchgate.net. While specific performance data for this compound is part of proprietary research, the principle is well-established with similar bulky organic salts. For instance, the use of other organic ammonium (B1175870) halides has been shown to passivate defects, suppress charge recombination, and significantly boost the power conversion efficiency (PCE) and operational stability of the resulting devices researchgate.netnih.govmdpi.com.
| Parameter | Effect of Bulky Cation Incorporation (e.g., tert-Butylammonium) | Reference |
|---|---|---|
| Moisture Stability | Increased due to hydrophobic nature and structural changes. | chemicalbook.comresearchgate.net |
| Crystallinity | Enhanced, leading to improved film quality. | chemicalbook.comnih.gov |
| Defect Density | Reduced through surface passivation. | researchgate.netnih.gov |
| Device Efficiency (PCE) | Increased due to suppressed non-radiative recombination. | researchgate.netmdpi.com |
Role as an Intermediate in the Synthesis of Complex Organic Molecules
tert-Butylamine, the parent amine of the hydrobromide salt, is a vital intermediate in organic synthesis due to its unique structural and electronic properties wikipedia.orgzbwhr.com. The hydrobromide salt itself is often formed as a byproduct in reactions where tert-butylamine is used as a nucleophile and bromide is the leaving group researchgate.net.
Precursor in Pharmaceutical Synthesis (e.g., Bupropion (B1668061) Hydrochloride)
A prominent application of tert-butylamine is in the synthesis of the antidepressant drug Bupropion Hydrochloride google.comresearchgate.netresearchgate.net. The synthesis typically involves the α-bromination of m-chloropropiophenone, followed by a nucleophilic substitution reaction with tert-butylamine researchgate.netgoogle.com. In this key amination step, the nitrogen atom of tert-butylamine attacks the electrophilic carbon bearing the bromine atom, displacing it as a bromide ion. This bromide ion then reacts with unreacted tert-butylamine (which is often used in excess) to form this compound as a precipitate, which is subsequently removed researchgate.netgoogle.comup.ac.za. The resulting free base of bupropion is then treated with hydrochloric acid to yield the final active pharmaceutical ingredient, Bupropion Hydrochloride google.comresearchgate.net.
Derivatization Reactions for Novel Compound Generation
The nucleophilic character of tert-butylamine makes it a versatile reagent for derivatization, enabling the generation of a wide array of novel compounds zbwhr.com. These reactions are fundamental in various sectors, including agrochemicals, materials science, and analytical chemistry.
Agrochemicals and Industrial Chemicals : tert-Butylamine serves as a key intermediate in the production of various pesticides, including terbacil, terbutryn, and terbumeton (B1683086) wikipedia.org. It is also used to prepare sulfenamide (B3320178) derivatives, such as N-tert-butyl-2-benzothiazylsulfenamide, which function as accelerators in the vulcanization of rubber wikipedia.org.
Analytical Chemistry : In analytical settings, tert-butylamine can be derivatized to facilitate its detection and quantification at trace levels. For example, it reacts with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol to form a fluorescent isoindole derivative, a reaction used in sensitive HPLC pre-column derivatization methods to quantify residual tert-butylamine in drug substances like Tigecycline researchgate.net.
| Reaction Type | Reactant(s) | Product Class / Example | Application | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | α-Bromoketones | α-Aminoketones (e.g., Bupropion) | Pharmaceuticals | researchgate.netgoogle.com |
| Acylation | Acid Chlorides | N-substituted Amides | Organic Synthesis | zbwhr.com |
| Condensation | o-Phthalaldehyde (OPA) | Fluorescent Isoindoles | Analytical Detection (HPLC) | researchgate.net |
Application of tert-Butylamine Borane (B79455) Complex in Materials Preservation
The tert-Butylamine borane complex ((CH₃)₃CNH₂·BH₃) is a stable, mild, and selective reducing agent that has found a niche application in the conservation and preservation of delicate materials culturalheritage.orgscientificlabs.co.ukchemicalbook.com. This Lewis acid-base adduct combines the stability of the amine with the reducing power of the borane moiety wisc.edu.
In the field of art conservation, the tert-butylamine borane complex is used for stain reduction on paper-based artifacts, such as historical documents and watercolors culturalheritage.org. It serves as a preferable alternative to traditional reducing agents like sodium borohydride (B1222165). Unlike sodium borohydride, the tert-butylamine borane complex does not evolve hydrogen gas upon use and operates at a near-neutral pH, avoiding potential damage to the cellulose (B213188) fibers of the paper that can occur under the highly alkaline conditions required for borohydride reductions culturalheritage.org. Its solubility in both aqueous and alcohol systems provides conservators with greater flexibility in treatment application culturalheritage.org. This complex is also employed in the non-destructive analysis and conservation treatments of historical items like Indian drawings scientificlabs.co.uklookchem.com.
Neutralization of Acidic Functions in Degraded Paper
In addition to its reducing capabilities, the borane tert-butylamine complex has been found to possess the ability to neutralize acidic functional groups within degraded paper. researchgate.net This is a significant finding, as the acidity of paper is a major contributor to its degradation over time. The carboxylic acid groups formed during the oxidation of cellulose can be effectively neutralized by TBAB. researchgate.net
This dual-action capability of TBAB as both a reducing and a deacidifying agent makes it a highly valuable tool in paper conservation. researchgate.net A single treatment can address two of the primary causes of paper degradation. For instance, in the restoration of an aquatint, treatment with borane tert-butylamine complex not only reduced the oxidized cellulose but also raised the pH of the paper from 4.5 to 8.5, effectively deacidifying the work. researchgate.net
The mechanism of this neutralization has been investigated using spectroscopic techniques such as NMR and Raman spectroscopy on model carbohydrate molecules. researchgate.net These studies have provided experimental evidence that TBAB can react with carboxylic functions, further supporting its role as a deacidification agent. researchgate.net The stability of the resulting glucopyranosiduronate ammonium salts is an area of ongoing investigation. researchgate.net
The table below illustrates the change in pH of a paper sample after treatment with borane tert-butylamine complex.
| Parameter | Before Treatment | After Treatment |
|---|---|---|
| pH | 4.5 | 8.5 |
Future Research Directions and Emerging Paradigms for Tert Butylamine Hydrobromide
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
While the synthesis of tert-butylamine (B42293) hydrobromide via the reaction of tert-butylamine with hydrobromic acid is straightforward, future research is increasingly focused on the sustainability of producing the tert-butylamine precursor. ozonespecialities.in The development of greener synthetic routes that minimize waste, avoid hazardous reagents, and reduce energy consumption is a primary goal.
One of the most significant industrial methods for synthesizing the precursor is the direct amination of isobutylene (B52900) with ammonia (B1221849) over acidic zeolite catalysts. smolecule.com This method represents a highly atom-economical approach. Future research in this area will likely focus on developing next-generation catalysts with enhanced selectivity and longevity, operating under milder conditions.
Another promising avenue is the adaptation of novel synthetic technologies. For instance, continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. Research into continuous flow methods for amination reactions or for the subsequent hydrobromination step could lead to more efficient and sustainable industrial production. chemrxiv.org Furthermore, a patented process describes using methyl tert-butyl ether (MTBE) and urea (B33335), which avoids the use of highly toxic hydrocyanic acid, a component in some older synthesis routes.
| Synthetic Approach | Key Features & Research Focus | Sustainability Aspect |
| Direct Catalytic Amination | Reaction of isobutylene and ammonia over zeolite catalysts. smolecule.com Future work aims at novel catalyst design for higher efficiency. | High atom economy, catalytic process. |
| MTBE-Urea Method | Utilizes methyl tert-butyl ether and urea with a sulfuric acid catalyst. | Avoids highly toxic reagents like hydrocyanic acid. |
| Continuous Flow Synthesis | Employs microreactors for precise control and scalability. chemrxiv.org | Enhanced safety, energy efficiency, and process control. |
| Purification | Recrystallization from ethanol (B145695) and ether. | Established method for achieving high-purity material for specialized applications. |
These methodologies underscore a shift towards processes that are not only economically viable but also environmentally benign, aligning with the core principles of green chemistry.
Advanced Mechanistic Insights into Complex Catalytic Systems
Recent discoveries have highlighted the potential for tert-butylamine, the parent amine of the hydrobromide salt, to play a sophisticated role in modern catalysis. This opens up new research directions for understanding and utilizing tert-butylamine hydrobromide in complex chemical transformations.
A significant emerging area is the use of tert-butylamine as a bifunctional additive in nickel-catalyzed photoredox cross-coupling reactions. chemrxiv.orgacs.org In these systems, it acts as both a base and a ligand for the nickel catalyst. acs.org Mechanistic studies suggest the bulky tertiary alkyl group is crucial; it enhances the lability of the ligand, which facilitates efficient turnover, while the absence of α-hydrogens prevents undesired side reactions. chemrxiv.org This dual role simplifies reaction setups and can replace more complex or expensive additives. chemrxiv.orgacs.org
Another promising, yet less explored, area is the potential use of this compound as a phase-transfer catalyst (PTC). Its quaternary ammonium (B1175870) structure is analogous to well-known PTCs like tetrabutylammonium (B224687) bromide (TBAB). wikipedia.orgchemicalbook.com A PTC facilitates reactions between reagents in immiscible phases (e.g., aqueous and organic) by transporting one reactant across the phase boundary. nih.gov Future research could investigate the efficiency of this compound in such roles, which would be valuable for green chemistry applications by enabling reactions in water instead of organic solvents.
| Catalytic System | Role of tert-Butylamine/Ammonium Moiety | Mechanistic Insight & Future Research |
| Nickel Photoredox Catalysis | Acts as a bifunctional ligand and base. chemrxiv.orgacs.org | The bulky tert-butyl group enhances ligand exchange and prevents side reactions. Future work could explore a wider range of coupling reactions. chemrxiv.org |
| Phase-Transfer Catalysis (Proposed) | The tert-butylammonium (B1230491) cation could transport anions from an aqueous to an organic phase. | This is a potential application based on analogy to other quaternary ammonium salts like TBAB. chemicalbook.comnih.gov Research is needed to validate its efficacy and explore reaction scope. |
Rational Design of New Functional Materials through Crystal Engineering
Crystal engineering, the design and synthesis of solid-state structures with desired properties, is a field where this compound has significant potential. The size, shape, and charge of the tert-butylammonium cation make it an excellent building block for constructing novel functional materials.
The most prominent application in this area is in the field of perovskite solar cells. chemicalbook.comkoyonchem.com Organohalide perovskites are a class of materials with remarkable photovoltaic properties. koyonchem.com The incorporation of bulky organic cations like tert-butylammonium is a key strategy to tune the dimensionality and stability of the perovskite crystal lattice. chemicalbook.com The large tert-butyl group can disrupt the three-dimensional (3D) corner-sharing octahedral structure of typical perovskites, leading to the formation of two-dimensional (2D) or quasi-2D layered structures. chemicalbook.com These lower-dimensional perovskites often exhibit significantly improved stability against moisture and heat, which are major challenges for traditional 3D perovskites. smolecule.comchemicalbook.com
Future research will focus on the rational design of new perovskite architectures using this compound and its derivatives. By systematically varying the organic cation, researchers can fine-tune the optoelectronic properties of the material, such as the band gap and carrier diffusion length, to optimize solar cell performance. koyonchem.com This crystal engineering approach is not limited to photovoltaics and could be extended to design new materials for LEDs, detectors, and other optoelectronic devices.
| Material Class | Role of tert-Butylammonium Cation | Impact on Material Properties |
| Organohalide Perovskites | Structural directing agent, bulky spacer cation. chemicalbook.com | Forms 2D/quasi-2D layered structures, enhances moisture stability, tunes optoelectronic properties. smolecule.comchemicalbook.com |
| Other Hybrid Materials (Future) | Potential as a template or counterion. | Could be used to create novel porous materials or ferroelectrics by directing the assembly of inorganic components. |
Synergistic Experimental and Computational Approaches
The synergy between advanced computational modeling and precise experimental investigation is a powerful paradigm for accelerating scientific discovery. For this compound and its parent amine, this integrated approach is crucial for understanding complex phenomena at a molecular level.
A compelling example is the study of the atmospheric degradation of tert-butylamine, initiated by hydroxyl (OH) radicals. This research combined detailed quantum chemistry calculations with laboratory experiments in the European Photoreactor (EUPHORE) chamber. mdpi.com Computational methods were used to map the potential energy surface of the reaction, identifying different possible pathways and their energy barriers.
The theoretical findings were then validated by the experimental results, which identified the primary reaction products, such as acetone (B3395972) and tert-butylnitramine. mdpi.com This combined approach provided the first detailed mechanistic insights into the atmospheric fate of an amine with a primary amino group attached to a tertiary carbon.
Future research will undoubtedly rely more heavily on such synergistic strategies. For instance, in materials science, computational screening using Density Functional Theory (DFT) can predict the structures and electronic properties of new hybrid materials incorporating the tert-butylammonium cation before they are synthesized in the lab. In catalysis, molecular dynamics simulations can provide insights into the interactions between the catalyst, substrates, and solvent, guiding the design of more efficient catalytic systems.
| Research Area | Computational Method | Experimental Technique | Combined Insight |
| Atmospheric Chemistry | Quantum Chemistry (M06-2X, MP2, G4) wikipedia.org | Chamber Experiments (EUPHORE), PTR-ToF-MS mdpi.com | Detailed reaction mechanism, product identification, and kinetic rates for atmospheric degradation. mdpi.com |
| Materials Design | Density Functional Theory (DFT) | X-ray Diffraction, Spectroscopy | Prediction and validation of crystal structures and optoelectronic properties for novel materials like perovskites. |
| Catalysis | Molecular Dynamics (MD) Simulations | In-situ Spectroscopy, Kinetic Studies | Understanding catalyst-substrate interactions and reaction pathways at the molecular level. |
Expanding Applications in Green Chemistry and Related Fields
The principles of green chemistry—designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances—provide a framework for future applications of this compound. Its properties make it a candidate for several emerging green technologies.
As previously discussed, its role in the fabrication of stable perovskite solar cells is a direct contribution to renewable energy, a cornerstone of green technology. koyonchem.com Furthermore, the development of sustainable synthetic routes, such as catalytic amination, aligns with green principles like atom economy and catalysis. smolecule.com
The potential use of this compound as a recyclable phase-transfer catalyst presents another green application. Such catalysts can enable reactions in aqueous media, reducing the reliance on volatile organic compounds (VOCs) as solvents. nih.gov Similarly, the recent discovery of its parent amine as an effective, simple, and low-cost ligand/base in nickel catalysis offers a greener alternative to the often expensive and complex ligands used in cross-coupling reactions. chemrxiv.orgacs.org Some suppliers have already designated related compounds as "Greener Alternative Products," highlighting their enhanced energy efficiency in applications.
Future research will likely explore these and other applications. For example, the tert-butylammonium cation could be investigated as a template for the synthesis of zeolites or metal-organic frameworks (MOFs), creating materials for carbon capture or green catalysis. Its role as a component in ionic liquids or deep eutectic solvents could also be explored, opening up a wide range of possibilities for sustainable chemical processing.
Q & A
Q. What are the standard methods for synthesizing tert-Butylamine hydrobromide, and how do reaction conditions influence yield?
this compound is typically synthesized by reacting tert-butylamine with hydrobromic acid under controlled conditions. Key factors include stoichiometric ratios (e.g., 1:1 molar ratio of amine to HBr), solvent selection (e.g., anhydrous diethyl ether or ethanol), and temperature control (0–5°C to minimize side reactions). Post-synthesis, vacuum filtration and recrystallization in ethanol are used to isolate high-purity crystals .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm molecular structure by identifying peaks for the tert-butyl group (δ ~1.2 ppm for H) and ammonium proton (δ ~7.5–8.5 ppm).
- FTIR : Stretching vibrations for N–H (3300–3200 cm) and Br (broad band near 600 cm) validate salt formation.
- Elemental Analysis : Quantifies C, H, N, and Br to verify stoichiometry (e.g., CHBrN) .
Q. How can researchers purify this compound to ≥98% purity?
Recrystallization using ethanol or methanol is preferred. Solvent polarity and cooling rates are critical: slow cooling in ethanol yields larger crystals with fewer impurities. Purity is validated via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and melting point analysis (literature range: 214–216°C) .
Advanced Research Questions
Q. How can conflicting data on reaction yields in this compound synthesis be resolved?
Discrepancies often arise from unoptimized reaction parameters. Systematic studies should:
- Vary solvent systems (e.g., tetrahydrofuran vs. methanol) to assess polarity effects.
- Test catalysts (e.g., tetrabutylammonium tribromide) to improve bromination efficiency.
- Monitor reaction progress via in-situ techniques like FTIR or GC-MS to identify intermediates/byproducts .
Q. What strategies mitigate batch-to-batch variability in this compound used in sensitive bioassays?
- Strict QC Protocols : Implement HPLC-UV (220 nm) for purity checks and Karl Fischer titration for water content.
- Controlled Storage : Store under argon at −20°C to prevent hygroscopic degradation.
- Pre-Experiment Calibration : Standardize solutions using gravimetric analysis to ensure consistent molarity .
Q. How do alternative synthetic routes (e.g., tert-butyl alcohol vs. isobutylene-hydrocyanic acid) impact scalability and safety?
- tert-Butyl Alcohol Route : Safer (avoids toxic HCN) but lower yields (~70%) due to competing hydrolysis.
- Isobutylene-HCN Route : Higher yields (~85%) but requires stringent safety measures for HCN handling.
- Scalability : Continuous-flow reactors minimize risks in HCN-based methods, while solvent recycling improves cost-efficiency .
Q. What advanced analytical methods validate this compound’s role in pharmaceutical co-crystals?
- SC-XRD (Single-Crystal X-ray Diffraction) : Resolves 3D hydrogen-bonding networks between the ammonium cation and bromide anion.
- DSC/TGA : Assess thermal stability (decomposition onset >220°C) and hydrate formation risks.
- Solid-State NMR : Probes crystallinity and phase purity, critical for drug formulation .
Q. How can computational modeling optimize this compound’s reactivity in organocatalytic applications?
- DFT Calculations : Predict charge distribution on the ammonium group to identify nucleophilic/electrophilic sites.
- MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to guide solvent selection for catalysis.
- Transition State Analysis : Identify energy barriers for proton transfer steps in acid-base reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
